molecular formula C11H14FN3O B2900259 5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034513-61-4

5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2900259
CAS No.: 2034513-61-4
M. Wt: 223.251
InChI Key: BZMOKXKPGZHYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic heterocyclic compound of significant interest in early-stage oncology research and medicinal chemistry. Patent literature identifies this specific chemical scaffold as a key structural component in novel compounds designed to target TACC3 (Transforming Acidic Coiled-Coil 3), a protein implicated in mitotic spindle assembly and is often dysregulated in various cancers . Inhibiting TACC3 has emerged as a promising strategy for disrupting cancer cell proliferation, positioning this compound as a valuable precursor or building block in the synthesis of next-generation targeted anticancer agents . Further scientific investigations also explore its incorporation into molecular frameworks targeting ALK-5 (Activin Receptor-Like Kinase 5), highlighting its utility in developing therapies for conditions like leukemia and metastatic disease . This compound is intended for use by qualified researchers in laboratory settings exclusively. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(6-ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c1-2-9-10(12)11(14-6-13-9)15-4-8-3-7(15)5-16-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMOKXKPGZHYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CC2CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Core Construction

The 2-oxa-5-azabicyclo[2.2.1]heptane moiety may be synthesized via intramolecular cyclization or Diels-Alder approaches :

Route A: Oxa-aza Diels-Alder Reaction

  • Dienophile : A nitroso compound (e.g., nitrosobenzene) reacts with a furan-derived diene.
  • Post-cyclization modifications : Reduction of the nitroso group to an amine and functionalization for pyrimidine coupling.

Route B: Ring-Closing Metathesis

  • A diene precursor with ether and amine functionalities undergoes Grubbs catalyst-mediated cyclization.
  • Example:
    $$ \text{CH}2=\text{CH-O-(CH}2\text{)}2-\text{NH-CH}2-\text{CH}=\text{CH}_2 \rightarrow \text{Bicyclo[2.2.1]heptane} $$

Pyrimidine Ring Assembly

Pyrimidine formation typically employs Biginelli-like cyclizations or condensation reactions :

Step 1: Fluorinated Pyrimidine Synthesis

  • Adapting methods from, ethyl α-fluoropropionoacetate undergoes enamination with ammonia, followed by cyclization with formamide under basic conditions.
  • Reaction conditions : Methanol solvent, sodium methoxide base, 10–24 hours at 50°C.

Step 2: Ethyl Group Introduction

  • Grignard alkylation : A pre-formed pyrimidine halide reacts with ethylmagnesium bromide.
  • Direct synthesis : Use of ethyl-containing precursors (e.g., ethylurea in cyclization).

Coupling Strategies

Integrating the pyrimidine and bicyclic systems may involve:

Suzuki-Miyaura Cross-Coupling

  • Bicyclic boronic ester + 5-bromo-6-ethyl-fluoropyrimidine
  • Catalyzed by Pd(PPh₃)₄ in THF/water.

Nucleophilic Aromatic Substitution

  • Halogenated pyrimidine (e.g., 4-chloro derivative) reacts with a bicyclic amine.
  • Base : K₂CO₃ in DMF at 80°C.

Comparative Methodological Analysis

Method Advantages Challenges Yield (Estimated)
Diels-Alder + Coupling High stereocontrol Multi-step, functional group compatibility 30–45%
Ring-Closing Metathesis Direct bicyclic formation Catalyst cost, side reactions 25–40%
One-Pot Cyclization Step economy Limited precedent 20–35%

Computational Insights

DFT calculations on analogous systems (e.g., ZIF-204 frameworks) highlight the role of transition-state stabilization in cyclization steps. For the target compound, electron-withdrawing fluorine may accelerate nucleophilic attacks during pyrimidine formation.

Chemical Reactions Analysis

Types of Reactions

5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The bicyclic structure may also enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Core Structural Variations

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is shared among analogues, but substituents on the pyrimidine ring and stereochemistry of the bicyclic system vary significantly:

Compound Name Substituents on Pyrimidine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (Target) 5-F, 6-Ethyl C₁₂H₁₅FN₃O ~233.27* Potential GABA analogue; enhanced electronegativity from fluorine improves receptor binding .
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 6-Cl, 2-Cyclopropyl C₁₂H₁₄ClN₃O 251.71 Discontinued; chloro group may increase toxicity compared to fluorine .
5-(6-Cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 6-Cyclopropyl C₁₂H₁₅N₃O 217.27 Cyclopropyl enhances steric bulk; potential use in kinase inhibitors .
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl None (core only) C₅H₁₀ClNO 135.59 Chiral building block; boiling point 197.5°C, used in asymmetric synthesis .

*Calculated based on analogous structures.

Stereochemical Considerations

Enantiomers of the bicyclic core (e.g., (1S,4S) vs. (1R,4R)) exhibit distinct pharmacological profiles. For example, (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl is a key intermediate in synthesizing chiral drugs, with a purity of 98% . The target compound’s stereochemistry (if specified) would critically influence its bioactivity.

Q & A

Q. Table 1: Synthetic Steps for Bicyclic Intermediates

StepReagents/ConditionsYieldReference
1NaOH, CbzCl, H₂O, 0°C to r.t., 5 h91%
2SOCl₂, MeOH, 0°C to r.t., 2.5 h96%
3TsCl, DMAP, Et₃N, CH₂Cl₂, 15 h93%

Advanced: How can researchers optimize the synthesis of this compound to address low yields in cyclization steps?

Methodological Answer:
Cyclization efficiency depends on ring strain and catalyst selection. For example:

  • Microwave-assisted synthesis reduces reaction time and improves selectivity in strained bicyclic systems.
  • Lewis acid catalysts (e.g., BF₃·Et₂O) can stabilize transition states during cyclization.
  • Solvent screening (e.g., DMF vs. THF) may enhance solubility of intermediates .
    Data Contradiction Analysis:
    Conflicting reports on NaBH₄ reduction efficiency (100% yield in vs. 70–80% in other studies) suggest batch-specific impurities or solvent ratios (EtOH/THF) as variables. Replicate studies with strict anhydrous conditions are recommended.

Basic: What spectroscopic techniques are used to confirm the stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography is the gold standard for resolving bicyclic stereochemistry .
  • 2D NMR (NOESY/ROESY) identifies spatial proximity of protons (e.g., bridgehead H atoms).
  • Vibrational circular dichroism (VCD) differentiates enantiomers in chiral bicyclic systems .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in enzyme inhibition assays may arise from:

  • Assay conditions (pH, ionic strength) affecting ligand-receptor interactions.
  • Protein purity (e.g., His-tagged vs. native enzymes).
    Experimental Design:

Meta-analysis of existing data to identify outlier conditions.

Orthogonal assays (e.g., SPR for binding kinetics, cellular assays for functional activity).

Molecular dynamics simulations to model fluoropyrimidine interactions with target active sites .

Basic: What are the key physicochemical properties influencing this compound's pharmacokinetics?

Methodological Answer:

  • LogP : Predicted ~1.2 (fluorine and pyrimidine reduce hydrophobicity).
  • Solubility : Bicyclic morpholine derivatives show poor aqueous solubility (<1 mg/mL); co-solvents (e.g., PEG 400) or salt forms (e.g., HCl) improve bioavailability .
    Table 2: Solubility in Common Solvents
SolventSolubility (mg/mL)Reference
Water<0.1
Methanol5.2
DMSO12.8

Advanced: How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Docking studies (AutoDock Vina, Schrödinger) prioritize derivatives with complementary interactions (e.g., fluoropyrimidine’s halogen bonding with kinase hinge regions).
  • Free-energy perturbation (FEP) quantifies ΔΔG for substituent modifications (e.g., ethyl vs. methyl groups at position 6).
  • ADMET prediction (SwissADME) filters candidates with unfavorable toxicity profiles .

Basic: What are the documented biological targets of similar bicyclic compounds?

Methodological Answer:
Related 2-oxa-5-azabicyclo[2.2.1]heptane derivatives inhibit:

  • Kinases (e.g., EGFR, CDK2) via pyrimidine-mediated ATP competition.
  • GPCRs (e.g., serotonin receptors) due to rigid scaffold mimicking biogenic amines .

Advanced: What experimental strategies validate hypothesized metabolic pathways for this compound?

Methodological Answer:

  • LC-HRMS identifies metabolites in hepatocyte incubations.
  • Isotope labeling traces fluoropyrimidine cleavage (e.g., ¹⁸O-H₂O to track oxidative defluorination).
  • CYP450 inhibition assays (e.g., fluorometric) pinpoint enzymes involved in metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.